N,N-dimethyl-2-nitrobenzenesulfonamide
Overview
Description
N,N-dimethyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the synthesis of nitrogenous heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-nitrobenzenesulfonamide can be synthesized through the nitration of N,N-dimethylbenzenesulfonamide. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The compound is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product is N,N-dimethyl-2-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N-alkylated sulfonamide.
Scientific Research Applications
N,N-dimethyl-2-nitrobenzenesulfonamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition of enzyme activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-nitrobenzenesulfonamide
- N,N-dimethyl-2-aminobenzenesulfonamide
- N,N-dimethyl-2-chlorobenzenesulfonamide
Uniqueness
N,N-dimethyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both nitro and sulfonamide groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Biological Activity
N,N-Dimethyl-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cell viability and migration, and comparative studies with similar compounds.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes. The nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity. The sulfonamide moiety may also engage in hydrogen bonding with biological molecules, enhancing its potential as an enzyme inhibitor.
Cell Viability Studies
Research has demonstrated that this compound exhibits varying effects on cell viability across different cell lines. For instance, studies have indicated that while some sulfonamide derivatives affect endothelial cells (HUVECs) and smooth muscle cells (AoSMCs), the specific impact of this compound needs further investigation.
Compound | Cell Line | IC50 (µmol/mL) |
---|---|---|
This compound | HUVEC | TBD |
N,N-dimethyl-4-nitrobenzenesulfonamide | AoSMC | TBD |
Note: TBD indicates that specific data for this compound is not yet available but is under investigation .
Migration Inhibition
The ability of this compound to inhibit cell migration has been noted, particularly in the context of smooth muscle cells, which are crucial in vascular health. In vitro studies suggest that this compound can significantly reduce the migration of AoSMCs, a property that may have implications for preventing atherosclerosis and restenosis after vascular injury .
Comparative Studies
When compared to other sulfonamides, this compound shows unique properties due to its specific substitution pattern. For example, while compounds like N,N-dimethyl-4-nitrobenzenesulfonamide exhibit certain inhibitory activities, the 2-position substitution in this compound alters its reactivity profile and biological effects.
Table: Comparison of Sulfonamide Derivatives
Compound | Activity on NKCC1 Inhibition (%) at 100 µM |
---|---|
This compound | TBD |
N,N-dimethyl-4-nitrobenzenesulfonamide | 58.8 |
2-Amino-5-nitro-benzenesulfonamide | 29.4 |
Data indicates varying degrees of activity against the NKCC1 transporter, highlighting the influence of structural modifications on biological activity .
Case Studies and Applications
This compound has been utilized in various scientific research applications, particularly in enzyme inhibition studies and drug development. Its role as a probe in biochemical assays underscores its importance in understanding enzyme mechanisms and potential therapeutic targets.
Properties
IUPAC Name |
N,N-dimethyl-2-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZRWUKJMJVQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353564 | |
Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-43-0 | |
Record name | N,N-Dimethyl-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23530-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-dimethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.